

# 3-Methyl-4-nitrobenzyl bromide spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

## Compound of Interest

Compound Name: 3-Methyl-4-nitrobenzyl bromide

Cat. No.: B115719

[Get Quote](#)

An In-depth Technical Guide to the Spectral Analysis of **3-Methyl-4-nitrobenzyl bromide**

## Abstract

This technical guide provides a comprehensive analysis of the spectral data for **3-Methyl-4-nitrobenzyl bromide** ( $C_8H_8BrNO_2$ ), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> For researchers, scientists, and professionals in drug development, the precise structural elucidation of such compounds is paramount. This document offers a detailed examination of its mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy data. The guide synthesizes theoretical principles with practical, field-proven insights, explaining the causality behind experimental choices and data interpretation. All described protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

## Introduction: The Molecular Profile of **3-Methyl-4-nitrobenzyl bromide**

**3-Methyl-4-nitrobenzyl bromide** is a substituted aromatic compound with the chemical formula  $C_8H_8BrNO_2$ , a molecular weight of approximately 230.06 g/mol, and the CAS Number 141281-38-1.<sup>[1][3][4]</sup> Its structure incorporates a benzene ring substituted with a methyl group, a nitro group, and a bromomethyl group. This combination of functional groups makes it a versatile building block in organic synthesis, where the reactive bromomethyl group allows for various nucleophilic substitution reactions.<sup>[1][5][6]</sup> Accurate characterization of this molecule is

the foundational step for its application in complex synthetic pathways. This guide details the core spectroscopic techniques used for its structural verification.

Chemical Structure:

(Note: A 2D representation of 4-(bromomethyl)-2-methyl-1-nitrobenzene)

## Mass Spectrometry (MS): Fragmentation Fingerprinting

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural features through fragmentation analysis.<sup>[7]</sup> For **3-Methyl-4-nitrobenzyl bromide**, Electron Ionization (EI) is a common method for generating ions.

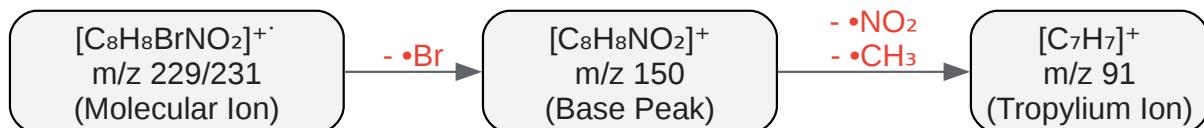
## Expected Fragmentation Pattern

The fragmentation of benzyl bromides in EI-MS is highly characteristic. The most notable features include:

- Isotopic Pattern of Bromine: The presence of a bromine atom is readily identified by a distinctive M+2 isotopic peak. This arises from the two major isotopes of bromine, <sup>79</sup>Br and <sup>81</sup>Br, which have nearly equal natural abundance (~1:1 ratio).<sup>[7][8]</sup> Consequently, any fragment containing a bromine atom will appear as a pair of peaks separated by 2 m/z units.
- Loss of Bromine: The C-Br bond is relatively weak and readily cleaves. The primary fragmentation pathway for benzyl bromides is the loss of the bromine radical (•Br) to form a highly stabilized benzylic carbocation.<sup>[8][9]</sup> This cation often rearranges to the even more stable tropylidium ion.<sup>[8]</sup> This fragment, [M-Br]<sup>+</sup>, is typically the base peak (the most intense peak) in the spectrum.<sup>[8][9][10]</sup>

For **3-Methyl-4-nitrobenzyl bromide**, the molecular ion ( $[C_8H_8BrNO_2]^+$ ) would be observed as a pair of peaks around m/z 229 and 231. The base peak would correspond to the  $[M-Br]^+$  fragment, the 3-methyl-4-nitrobenzyl cation ( $[C_8H_8NO_2]^+$ ), at an m/z of approximately 150.

## Summary of Predicted Mass Spectrometry Data


| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion                                                                          | Significance                                                                                |
|----------------------------|------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------|
| 229 / 231                  | $[\text{C}_8\text{H}_8^{79}\text{BrNO}_2]^+$ /<br>$[\text{C}_8\text{H}_8^{81}\text{BrNO}_2]^+$ | Molecular Ion ( $\text{M}^+$ ). The 1:1 ratio confirms the presence of one bromine atom.[8] |
| 150                        | $[\text{C}_8\text{H}_8\text{NO}_2]^+$                                                          | Base Peak. Formed by the loss of the bromine radical ( $\cdot\text{Br}$ ).[8][9]            |
| 120                        | $[\text{C}_7\text{H}_5\text{NO}]^+$                                                            | Possible fragment from the loss of NO from the $[\text{M-Br}]^+$ ion.                       |
| 104                        | $[\text{C}_7\text{H}_6\text{N}]^+$                                                             | Possible fragment from the loss of $\text{CO}_2$ from the $[\text{M-Br}]^+$ ion.            |
| 91                         | $[\text{C}_7\text{H}_7]^+$                                                                     | Tropylium ion, a common fragment in the mass spectra of benzyl compounds.[8][9]             |

## Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve approximately 1 mg of **3-Methyl-4-nitrobenzyl bromide** in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Injection: Inject 1  $\mu\text{L}$  of the prepared solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
- GC Separation: Use a temperature program starting at 50°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.[11]
- Mass Analysis: Scan a mass range from m/z 40 to 400 to capture the molecular ion and all significant fragments.

- Data Analysis: Identify the molecular ion peaks and analyze the fragmentation pattern, comparing it to reference data and theoretical predictions.

## Visualization: MS Fragmentation Pathway



[Click to download full resolution via product page](#)

Caption: Key fragmentation pathway for **3-Methyl-4-nitrobenzyl bromide** in EI-MS.

## Infrared (IR) Spectroscopy: Probing Functional Groups

Fourier-Transform Infrared (FTIR) spectroscopy is an essential technique for identifying the functional groups within a molecule.[12] It works by measuring the absorption of infrared radiation, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.[12]

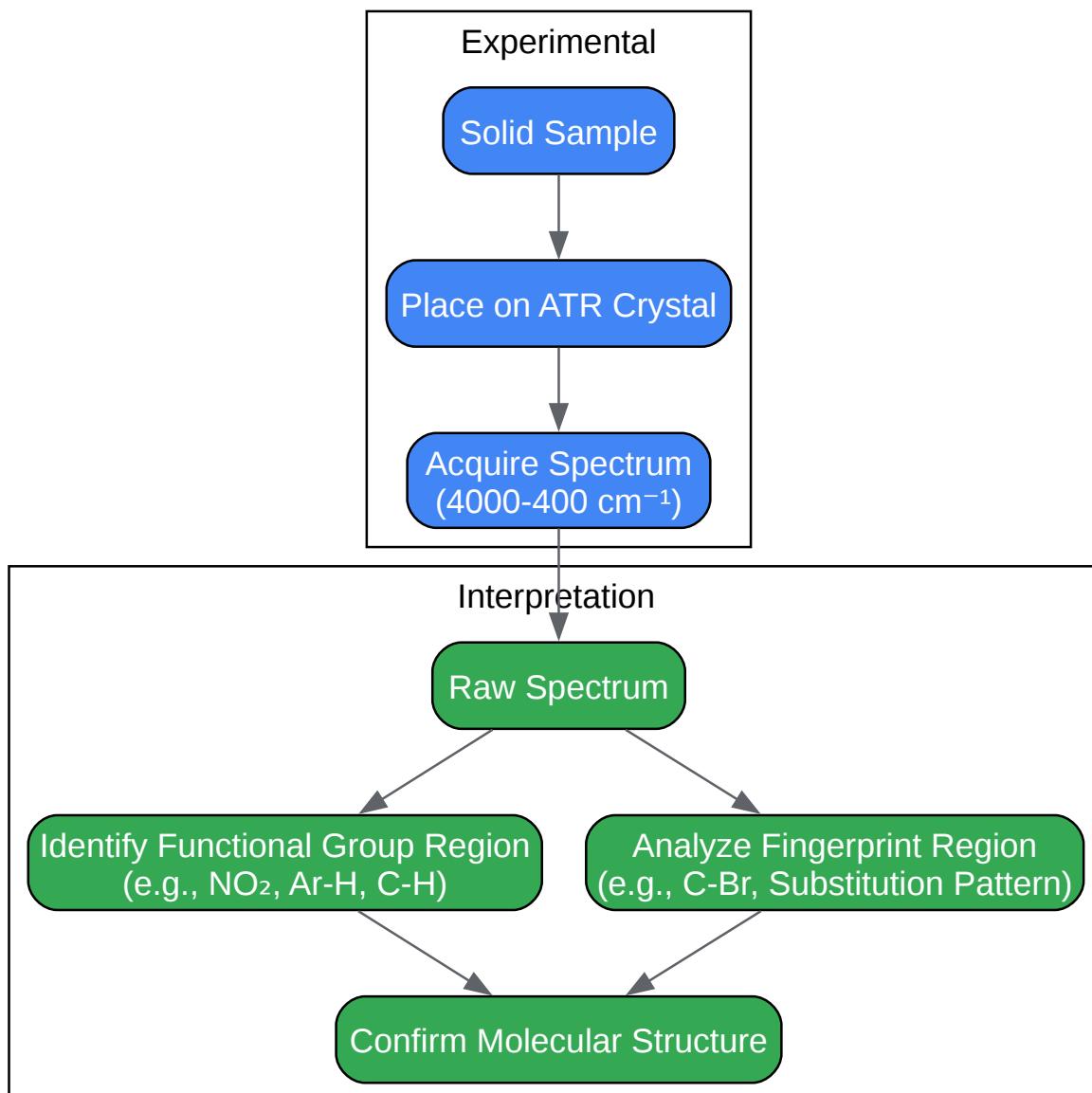
## Interpreting the IR Spectrum

The IR spectrum of **3-Methyl-4-nitrobenzyl bromide** will display characteristic absorption bands that confirm the presence of its key structural components. The spectrum is typically divided into the functional group region ( $4000\text{-}1500\text{ cm}^{-1}$ ) and the fingerprint region ( $1500\text{-}500\text{ cm}^{-1}$ ), which is unique to the molecule as a whole.[13][14]

- Aromatic Nitro Group ( $\text{NO}_2$ ): This is one of the most prominent features. Two strong absorption bands are expected: one for the asymmetric stretch and one for the symmetric stretch.
- Aromatic Ring:  $\text{C}=\text{C}$  stretching vibrations within the benzene ring appear as a series of peaks, while  $\text{C}-\text{H}$  stretching vibrations appear above  $3000\text{ cm}^{-1}$ .[13]

- Aliphatic Groups (-CH<sub>3</sub> and -CH<sub>2</sub>Br): The C-H stretching vibrations for the methyl and bromomethyl groups will be observed just below 3000 cm<sup>-1</sup>.[\[13\]](#)
- Alkyl Halide (C-Br): The C-Br stretching frequency is found in the lower frequency fingerprint region and can sometimes be difficult to assign definitively.

## Summary of Predicted IR Absorption Data


| Wavenumber (cm <sup>-1</sup> ) | Vibration Type         | Functional Group                         | Expected Intensity |
|--------------------------------|------------------------|------------------------------------------|--------------------|
| 3100 - 3000                    | C-H Stretch            | Aromatic                                 | Medium to Weak     |
| 3000 - 2850                    | C-H Stretch            | -CH <sub>3</sub> and -CH <sub>2</sub> Br | Medium             |
| 1615 - 1585                    | C=C Stretch            | Aromatic Ring                            | Medium             |
| 1555 - 1485                    | N=O Asymmetric Stretch | Nitro (NO <sub>2</sub> )                 | Strong             |
| 1355 - 1320                    | N=O Symmetric Stretch  | Nitro (NO <sub>2</sub> )                 | Strong             |
| 1250 - 1200                    | C-N Stretch            | Ar-NO <sub>2</sub>                       | Medium             |
| 850 - 750                      | C-H Out-of-Plane Bend  | Aromatic (Trisubstituted)                | Strong             |
| 700 - 550                      | C-Br Stretch           | Alkyl Bromide                            | Medium to Weak     |

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and running a background spectrum.
- Sample Application: Place a small amount (a few milligrams) of the solid **3-Methyl-4-nitrobenzyl bromide** powder directly onto the ATR crystal.
- Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

- Spectrum Acquisition: Collect the spectrum over the mid-IR range (e.g., 4000 to 400  $\text{cm}^{-1}$ ). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum for accurate peak identification.

## Visualization: IR Analysis Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for acquiring and interpreting an FTIR spectrum.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[15] It provides detailed information about the chemical environment, connectivity, and relative number of <sup>1</sup>H (proton) and <sup>13</sup>C nuclei.[15][16]

### <sup>1</sup>H NMR Spectrum Analysis

The <sup>1</sup>H NMR spectrum provides information based on four key features: the number of signals, their chemical shift ( $\delta$ ), their integration, and their splitting pattern (multiplicity).[16][17][18]

- Number of Signals: We expect 5 distinct proton signals corresponding to the five chemically non-equivalent proton environments in the molecule.
- Chemical Shift ( $\delta$ ): The position of a signal indicates the electronic environment of the protons.[18] Electron-withdrawing groups (like  $-\text{NO}_2$  and  $-\text{Br}$ ) cause deshielding and shift signals downfield (to higher ppm values).[19]
  - Aromatic Protons (3H): These will be in the 7.5-8.5 ppm region. The proton ortho to the strongly electron-withdrawing nitro group will be the most downfield.
  - Benzylic Protons ( $-\text{CH}_2\text{Br}$ , 2H): These protons are deshielded by both the aromatic ring and the electronegative bromine atom, and their signal is expected around 4.6-4.8 ppm.
  - Methyl Protons ( $-\text{CH}_3$ , 3H): This signal will appear upfield relative to the others, expected around 2.4-2.6 ppm.
- Integration: The area under each signal is proportional to the number of protons it represents.[18] The expected integration ratio is 1:1:1:2:3 for the three distinct aromatic protons, the  $\text{CH}_2\text{Br}$  protons, and the  $\text{CH}_3$  protons, respectively.
- Multiplicity: The splitting pattern is described by the  $n+1$  rule and indicates the number of adjacent non-equivalent protons.[15]

- The  $-\text{CH}_2\text{Br}$  and  $-\text{CH}_3$  protons have no adjacent protons, so they will both appear as sharp singlets (s).
- The three aromatic protons will couple with each other, leading to more complex patterns like doublets (d) and doublets of doublets (dd).

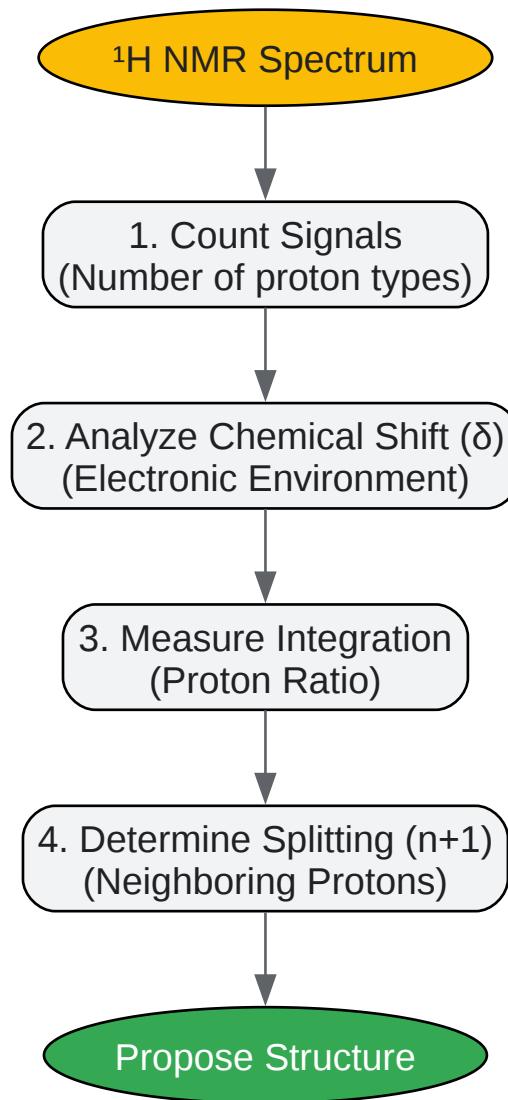
## Summary of Predicted $^1\text{H}$ NMR Data (in $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Multiplicity             | Integration | Assignment                      |
|----------------------------------|--------------------------|-------------|---------------------------------|
| ~ 8.2 - 8.0                      | d (doublet)              | 1H          | Ar-H (ortho to $-\text{NO}_2$ ) |
| ~ 7.8 - 7.6                      | dd (doublet of doublets) | 1H          | Ar-H                            |
| ~ 7.5 - 7.3                      | d (doublet)              | 1H          | Ar-H                            |
| ~ 4.7                            | s (singlet)              | 2H          | $-\text{CH}_2\text{Br}$         |
| ~ 2.5                            | s (singlet)              | 3H          | Ar- $\text{CH}_3$               |

## $^{13}\text{C}$ NMR Spectrum Analysis

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. We expect 8 distinct signals for the 8 unique carbon atoms in **3-Methyl-4-nitrobenzyl bromide**.

- Aromatic Carbons: These typically resonate between 120-150 ppm. The carbon directly attached to the nitro group ( $\text{C-NO}_2$ ) will be one of the most downfield signals due to strong deshielding. The ipso-carbon attached to the bromomethyl group will also be downfield.
- Aliphatic Carbons: The benzylic carbon ( $-\text{CH}_2\text{Br}$ ) is expected around 30-35 ppm, while the methyl carbon (Ar- $\text{CH}_3$ ) will be the most upfield signal, around 18-22 ppm.


## Summary of Predicted $^{13}\text{C}$ NMR Data (in $\text{CDCl}_3$ )

| Chemical Shift ( $\delta$ , ppm) | Assignment                                                             |
|----------------------------------|------------------------------------------------------------------------|
| ~ 148 - 152                      | C-NO <sub>2</sub>                                                      |
| ~ 135 - 145                      | Aromatic Quaternary Carbons (C-CH <sub>3</sub> , C-CH <sub>2</sub> Br) |
| ~ 125 - 135                      | Aromatic CH Carbons                                                    |
| ~ 30 - 35                        | -CH <sub>2</sub> Br                                                    |
| ~ 18 - 22                        | Ar-CH <sub>3</sub>                                                     |

## Experimental Protocol: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh approximately 10-20 mg of **3-Methyl-4-nitrobenzyl bromide** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard ( $\delta$  = 0.00 ppm).[15]
- Shimming: Place the sample in the NMR spectrometer and optimize the magnetic field homogeneity (shimming) to obtain sharp, symmetrical peaks.
- <sup>1</sup>H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typically, 8 to 16 scans are sufficient.
- <sup>13</sup>C NMR Acquisition: Acquire the carbon spectrum. Due to the lower natural abundance of <sup>13</sup>C, more scans (e.g., 128 or more) will be necessary to achieve a good signal-to-noise ratio. A broadband proton-decoupled sequence is typically used to simplify the spectrum to singlets.
- Data Processing: Fourier transform the raw data, phase the spectrum, and perform baseline correction. Calibrate the chemical shift scale using the TMS reference. Integrate the <sup>1</sup>H NMR signals.

## Visualization: NMR Interpretation Logic



[Click to download full resolution via product page](#)

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [chemimpex.com](http://chemimpex.com) [chemimpex.com]

- 2. 3-METHYL-4-NITROBENZYL BROMIDE [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Mass spectroscopy.....bromomethyl benzene (benzyl bromide) [orgspectroscopyint.blogspot.com]
- 9. Illustrated Glossary of Organic Chemistry - Fragment ion [chem.ucla.edu]
- 10. Solved The base peak in the mass spectrum of benzyl bromide | Chegg.com [chegg.com]
- 11. 4-Nitrobenzyl bromide | C7H6BrNO2 | CID 66011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 13. azooptics.com [azooptics.com]
- 14. researchgate.net [researchgate.net]
- 15. NMR Spectroscopy [www2.chemistry.msu.edu]
- 16. azooptics.com [azooptics.com]
- 17. Interpreting | OpenOChem Learn [learn.openochem.org]
- 18. acdlabs.com [acdlabs.com]
- 19. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [3-Methyl-4-nitrobenzyl bromide spectral data (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b115719#3-methyl-4-nitrobenzyl-bromide-spectral-data-nmr-ir-ms]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)